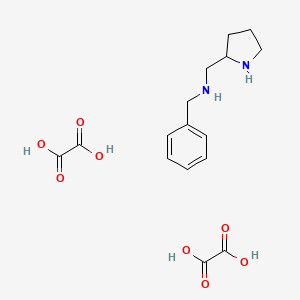
N-苄基(2-吡咯烷基)甲胺二草酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Benzyl(2-pyrrolidinyl)methanamine dioxalate: is a chemical compound that features a benzyl group attached to a pyrrolidine ring, which is further linked to a methanamine group The dioxalate part indicates the presence of oxalate ions
科学研究应用
Chemistry: N-Benzyl(2-pyrrolidinyl)methanamine is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicine: It is explored for its potential use in the development of drugs targeting neurological disorders, given its ability to interact with neurotransmitter receptors.
Industry: In the chemical industry, it is used as a building block for the synthesis of more complex molecules, including polymers and specialty chemicals.
作用机制
Target of Action
Similar compounds have been found to interact with various enzymes and receptors, influencing their function .
Mode of Action
It’s known that the compound’s interaction with its targets can lead to changes in cellular processes . For instance, some compounds can enhance the uptake of neurotransmitters, acting as positive allosteric modulators .
Biochemical Pathways
Related compounds have been shown to influence neurotransmitter systems, potentially affecting pathways related to neurotransmission .
Pharmacokinetics
Similar compounds have been found to have good permeability and metabolic stability, which can impact their bioavailability .
Result of Action
Related compounds have been found to exhibit antiseizure activity and influence neurotransmitter systems .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-Benzyl(2-pyrrolidinyl)methanamine typically involves the reaction of benzylamine with 2-pyrrolidinone under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst like palladium on carbon.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-pressure hydrogenation reactors can also be employed to facilitate the reductive amination process on a larger scale.
化学反应分析
Types of Reactions:
Oxidation: N-Benzyl(2-pyrrolidinyl)methanamine can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.
Reduction: The compound can be reduced to form N-benzylpyrrolidine, especially under catalytic hydrogenation conditions.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products:
Oxidation: Benzaldehyde, benzoic acid.
Reduction: N-benzylpyrrolidine.
Substitution: N-substituted pyrrolidine derivatives.
相似化合物的比较
N-Benzyl-2-pyrrolidone: Similar structure but lacks the methanamine group.
N-Benzyl-2,5-dioxopyrrolidin-1-ylpropanamide: Contains a similar pyrrolidine ring but with different functional groups.
Uniqueness: N-Benzyl(2-pyrrolidinyl)methanamine dioxalate is unique due to its combination of a benzyl group, pyrrolidine ring, and methanamine group, which confer specific chemical and biological properties. This unique structure allows it to interact with a distinct set of molecular targets, making it valuable for specific applications in medicinal chemistry and organic synthesis.
属性
IUPAC Name |
N-benzyl-1-pyrrolidin-2-ylmethanamine;oxalic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2.2C2H2O4/c1-2-5-11(6-3-1)9-13-10-12-7-4-8-14-12;2*3-1(4)2(5)6/h1-3,5-6,12-14H,4,7-10H2;2*(H,3,4)(H,5,6) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOSLKYPDSQOSNM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CNCC2=CC=CC=C2.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
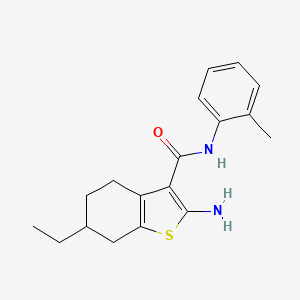
![4-allyl-5-[1-(4-bromophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1286225.png)
![5-Bromo-2-[(3-methoxybenzyl)oxy]benzaldehyde](/img/structure/B1286226.png)
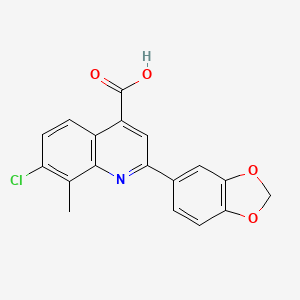
![2-cyano-N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)acetamide](/img/structure/B1286242.png)
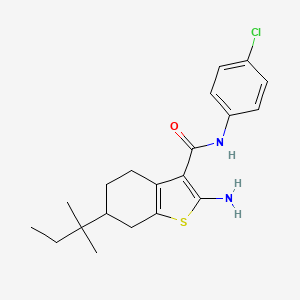
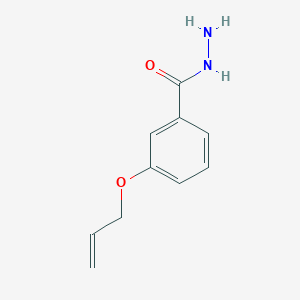
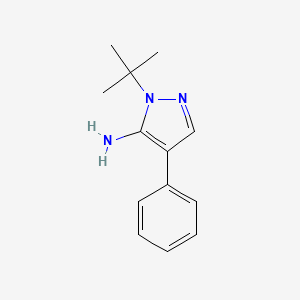
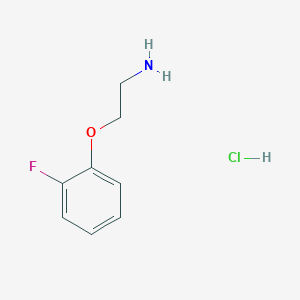
![2-[(2-Fluorobenzyl)amino]benzoic acid](/img/structure/B1286263.png)


![4-[2-(3-methylphenyl)-1H-indol-3-yl]-1-butanamine oxalate](/img/structure/B1286275.png)
![2-((1H-Benzo[d]imidazol-2-yl)methoxy)ethanamine dihydrochloride](/img/structure/B1286276.png)
